tert-Butyl 5-bromo-2-chlorobenzyl(ethyl)carbamate
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Overview
Description
tert-Butyl 5-bromo-2-chlorobenzyl(ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a tert-butyl group, a bromine atom, a chlorine atom, and an ethyl carbamate moiety attached to a benzyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-2-chlorobenzyl(ethyl)carbamate typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with tert-butyl carbamate in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like 1,4-dioxane under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. These reactions can be catalyzed by palladium or copper catalysts.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for Suzuki-Miyaura and other cross-coupling reactions, which are useful in forming carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Cesium Carbonate: Commonly used as a base in substitution reactions.
1,4-Dioxane: A solvent often used in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted aromatic compounds.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 5-bromo-2-chlorobenzyl(ethyl)carbamate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound can be used in the development of biologically active molecules, including potential drug candidates. Its ability to undergo various chemical transformations allows for the creation of diverse molecular structures with potential therapeutic applications .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable building block for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-2-chlorobenzyl(ethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate moiety can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other applications where temporary protection of functional groups is required .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used in similar applications.
tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate: Another carbamate with different substituents that can be used in similar chemical reactions.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: A related compound with a different substitution pattern on the benzyl ring.
Uniqueness: The uniqueness of tert-Butyl 5-bromo-2-chlorobenzyl(ethyl)carbamate lies in its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-chlorophenyl)methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO2/c1-5-17(13(18)19-14(2,3)4)9-10-8-11(15)6-7-12(10)16/h6-8H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDKNKPWMZOKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)Br)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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